molecular formula C17H19N3O3S B2874381 1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203205-14-4

1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No.: B2874381
CAS No.: 1203205-14-4
M. Wt: 345.42
InChI Key: OIZXNKVVCNUIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a unique structure with a benzyl group, a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety, and a urea linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness. Techniques such as green chemistry approaches, catalysis, and continuous flow synthesis can be employed to improve the efficiency of the process .

Chemical Reactions Analysis

1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage.

    Substitution: The benzyl and phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

Comparison with Similar Compounds

1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can be compared with other urea derivatives and isothiazolidine-containing compounds. Similar compounds include:

    1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiourea: Differing by the presence of a thiourea linkage instead of a urea linkage.

    1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate: Featuring a carbamate group instead of a urea group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-benzyl-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(18-13-14-5-2-1-3-6-14)19-15-7-9-16(10-8-15)20-11-4-12-24(20,22)23/h1-3,5-10H,4,11-13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZXNKVVCNUIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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